molecular formula C28H26FIN2O3 B297354 4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one

4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one

货号 B297354
分子量: 584.4 g/mol
InChI 键: KBLNUCCSXSNGKX-JCMHNJIXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound, also known as EF5, has been extensively studied for its ability to detect hypoxia in tumors and its potential use in cancer therapy.

作用机制

4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one works by binding to hypoxic cells in the body. The compound is reduced to a stable radical in the presence of oxygen, which allows it to be detected using various imaging techniques. 4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one has been shown to selectively accumulate in hypoxic regions of tumors and has been used to monitor the effectiveness of cancer therapy.
Biochemical and Physiological Effects:
4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one has been shown to have minimal toxicity in animal models and has been well-tolerated in clinical trials. The compound is rapidly cleared from the body and does not accumulate in healthy tissues. 4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one has been shown to have no significant effect on blood pressure, heart rate, or respiratory rate.

实验室实验的优点和局限性

4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one has several advantages for use in laboratory experiments. The compound is stable and can be easily synthesized in large quantities. 4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one is also highly selective for hypoxic cells and can be used to monitor the effectiveness of cancer therapies. However, 4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one has limitations in that it requires specialized imaging techniques and may not be suitable for all types of tumors.

未来方向

There are several future directions for research on 4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one. One area of interest is the development of new imaging techniques that can improve the detection of hypoxia in tumors. Another area of interest is the use of 4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one in combination with other cancer therapies to improve treatment outcomes. Additionally, there is potential for 4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one to be used in the development of new cancer drugs that target hypoxic cells. Overall, 4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one has the potential to make a significant impact on cancer research and therapy.

合成方法

The synthesis of 4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves a multi-step process that includes the reaction of 4-iodobenzaldehyde with ethyl acetoacetate, followed by a series of reactions with various reagents to produce the final product. The synthesis of 4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a complex process that requires expertise in organic chemistry.

科学研究应用

4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one has been extensively studied for its ability to detect hypoxia in tumors. Hypoxia is a common feature of solid tumors and is associated with poor prognosis and resistance to therapy. 4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a hypoxia marker that can be used to detect areas of low oxygen in tumors. This information can be used to guide treatment decisions and improve patient outcomes.

属性

分子式

C28H26FIN2O3

分子量

584.4 g/mol

IUPAC 名称

(4Z)-4-[[3-ethoxy-4-[(2-fluorophenyl)methoxy]-5-iodophenyl]methylidene]-2-phenyl-5-propylpyrazol-3-one

InChI

InChI=1S/C28H26FIN2O3/c1-3-10-25-22(28(33)32(31-25)21-12-6-5-7-13-21)15-19-16-24(30)27(26(17-19)34-4-2)35-18-20-11-8-9-14-23(20)29/h5-9,11-17H,3-4,10,18H2,1-2H3/b22-15-

InChI 键

KBLNUCCSXSNGKX-JCMHNJIXSA-N

手性 SMILES

CCCC\1=NN(C(=O)/C1=C\C2=CC(=C(C(=C2)I)OCC3=CC=CC=C3F)OCC)C4=CC=CC=C4

SMILES

CCCC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)I)OCC3=CC=CC=C3F)OCC)C4=CC=CC=C4

规范 SMILES

CCCC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)I)OCC3=CC=CC=C3F)OCC)C4=CC=CC=C4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。